molecular formula C16H22F4O2 B6311912 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene CAS No. 1357623-97-2

1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene

Cat. No.: B6311912
CAS No.: 1357623-97-2
M. Wt: 322.34 g/mol
InChI Key: NILQFGFVHUMSDU-UHFFFAOYSA-N
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Description

1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by its unique structure, which includes butoxy and tetrafluoroethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethylbenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the hydrogen atoms on the benzene ring with butoxy groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the tetrafluoroethyl group to a less fluorinated or non-fluorinated alkyl group.

    Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butoxybenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets through its butoxy and tetrafluoroethyl groups. These interactions can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:

    1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar butoxy group but differs in the fluorination pattern and the presence of a cyclohexyl group.

    1-Bromo-4-tert-butylbenzene: This compound features a tert-butyl group and a bromine atom, making it useful for different types of substitution reactions.

The uniqueness of this compound lies in its combination of butoxy and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILQFGFVHUMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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